N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide
Overview
Description
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide is a useful research compound. Its molecular formula is C21H14BrF12NO and its molecular weight is 604.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
- N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide is used in the synthesis of novel N-(α-bromoacyl)-α-amino esters, which are investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds have been found to show low cytotoxicity, and absence of antibacterial and anti-inflammatory activity in tested concentrations, making them suitable for incorporation in prodrugs (Yancheva et al., 2015).
Catalytic Reactions
- It is involved in Pd-catalyzed Heck and Suzuki reactions, where certain 1,3-dicarbonyl compounds like this compound have been found to be highly efficient, low-priced, and phosphine-free ligands (Cui et al., 2007).
Alternatives to Methyl Bromide
- Research into alternatives for methyl bromide, a common fumigant, has highlighted the potential of compounds like this compound. Studies have explored its efficacy in pest control, including insects, nematodes, and microbes, and its role in creating safer, ozone-friendly alternatives (Fields & White, 2002).
Chemical Research and Development
- This compound has also been a focus in broader chemical research, where its properties and potential applications in various chemical reactions are explored (Wittig, 1980).
Drug Metabolism Studies
- It has been used in studies related to the metabolism of drugs like flutamide, where its derivatives are investigated for their metabolic pathways and potential toxic metabolites (Goda et al., 2006).
Agricultural Research
- In agriculture, research has focused on using derivatives of this compound as alternatives to methyl bromide for soil fumigation, exploring its efficacy in controlling pests and pathogens in various cropping systems (Schneider et al., 2003).
Properties
IUPAC Name |
N-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]-3-bromobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrF12NO/c1-9(22)2-16(36)35-17(10-3-12(18(23,24)25)7-13(4-10)19(26,27)28)11-5-14(20(29,30)31)8-15(6-11)21(32,33)34/h3-9,17H,2H2,1H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNJPEGIXLDMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrF12NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381614 | |
Record name | N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680579-72-0 | |
Record name | N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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